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molecular formula C20H35NO4 B013976 2,5-Dioxopyrrolidin-1-yl palmitate CAS No. 14464-31-4

2,5-Dioxopyrrolidin-1-yl palmitate

Cat. No. B013976
M. Wt: 353.5 g/mol
InChI Key: OTNHQVHEZCBZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999300B2

Procedure details

To a solution of 165 mL (0.544 mol) of palmitoyl chloride in 1 L of chloroform while cooled with ice with stirring, 69.8 g (0.598 mol) of N-hydroxysuccinimide was gradually added, and 83.1 mL (0.598 mol) of triethylamine was added dropwise thereto over 30 minutes. The resultant solution was stirred for 30 minutes while cooled with ice and for another 7 hours during which the resultant solution gradually reached room temperature. After washed with 500 mL of water three times, the resultant solution was dried over magnesium sulfate and was then concentrated under reduced pressure to obtain 260.3 g (quant) of a colorless solid.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step Two
Quantity
83.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH:19][N:20]1[C:24](=[O:25])[CH2:23][CH2:22][C:21]1=[O:26].C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:1]([O:19][N:20]1[C:24](=[O:25])[CH2:23][CH2:22][C:21]1=[O:26])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
165 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
69.8 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
83.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washed with 500 mL of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 260.3 g (quant) of a colorless solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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